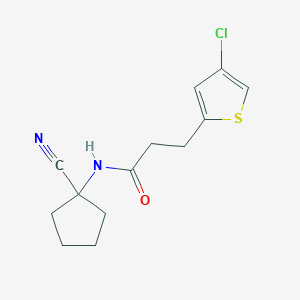
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide, also known as CCTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCTP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, and is involved in the regulation of pain, inflammation, and anxiety. CCTP inhibits FAAH, leading to an increase in anandamide levels, which may have therapeutic effects.
Mechanism Of Action
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide inhibits FAAH, leading to an increase in anandamide levels. Anandamide is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors in the body, leading to various physiological effects. Anandamide is involved in the regulation of pain, inflammation, and anxiety, among other functions. By inhibiting FAAH, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide increases anandamide levels, leading to the activation of cannabinoid receptors and the resulting physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can reduce pain and inflammation in animal models, indicating its potential as a pain medication. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. Additionally, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in lab experiments is its specificity for FAAH inhibition. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to selectively inhibit FAAH, without affecting other enzymes or receptors. This specificity allows researchers to study the effects of FAAH inhibition without confounding factors. However, one limitation of using 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide. One area of interest is the development of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide-based pain medications. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. Another area of interest is the investigation of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide's effects on other physiological functions, such as appetite and sleep. Additionally, further research is needed to determine the safety and efficacy of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in humans, which may pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide involves several steps, starting with the reaction of 4-chlorothiophen-2-amine with 1-cyanocyclopentane carboxylic acid to form an intermediate. The intermediate is then reacted with 3-bromopropionyl chloride to yield 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide. The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been studied for its potential applications in various areas of research, including pain management, inflammation, and anxiety disorders. Studies have shown that 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
properties
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDQIOCGMKYMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(6-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2633529.png)
![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)
![N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2633531.png)
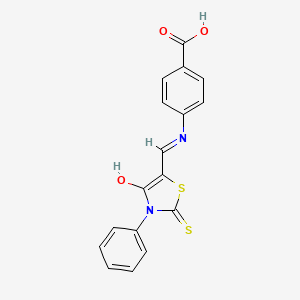
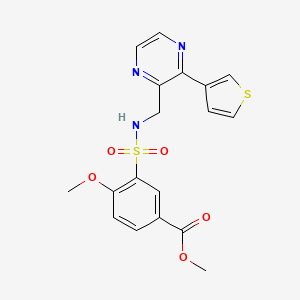


![9-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2633539.png)

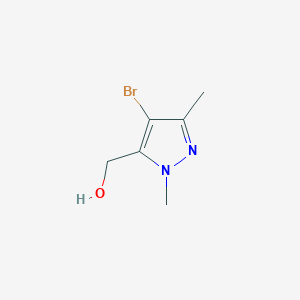
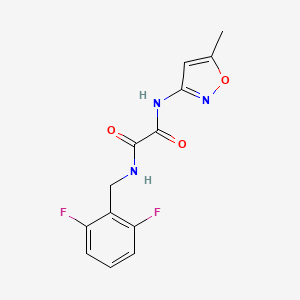
![N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2633548.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)